Odanacatib: is a potential medication for osteoporosis . It works by inhibiting cathepsin K, the key enzyme driving bone resorption during bone reconstruction, thereby inhibiting bone resorption without affecting bone formation and leading to increased bone density .
Here is some information about its application in the field of osteoporosis treatment:
Specific Scientific Field: Osteoporosis Treatment
Summary of the Application: Odanacatib is a potential medication for osteoporosis.
Methods of Application or Experimental Procedures: In the studies, researchers conducted a systematic review and meta-analysis to assess the efficacy and safety of Odanacatib in osteoporosis treatment.
Specific Scientific Field: Organic Chemistry.
Summary of the Application: Odanacatib is used in the synthesis of chiral secondary 2,2,2-trifluoroethanols through the asymmetric hydrogenation of trifluoromethyl ketones.
Methods of Application or Experimental Procedures: Researchers have developed iridium/f-amphol and iridium/f-ampha catalysis systems, which provide a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols in high yields (up to 99%) with excellent enantioselectivities (up to 99% ee).
Results or Outcomes: The practicability of this methodology was demonstrated through the facile preparation of the key intermediates of Odanacatib.
Specific Scientific Field: Osteoporosis Treatment.
Summary of the Application: Odanacatib (ODN) is a potential osteoporosis medication.
Methods of Application or Experimental Procedures:
Results or Outcomes: Application of 50 mg ODN produced significantly greater BMD increases and lower fracture incidence than that of the control.
Odanacatib is a selective and reversible inhibitor of cathepsin K, a cysteine protease enzyme predominantly expressed by osteoclasts. Its chemical formula is with a molecular weight of approximately 525.56 g/mol . Odanacatib is primarily developed for the treatment of postmenopausal osteoporosis, where it plays a crucial role in reducing bone resorption while preserving bone formation to some extent . By inhibiting cathepsin K, odanacatib effectively decreases the breakdown of collagen in the bone matrix, leading to increased bone mineral density and a reduced risk of fractures .
Odanacatib acts as a selective inhibitor of cathepsin K. It binds to the enzyme's active site, preventing it from breaking down bone matrix components. This inhibition disrupts the bone resorption process, potentially leading to increased bone mineral density [, ].
Information on other relevant chemical reactions involving odanacatib is limited due to its ongoing research phase.
Odanacatib functions through the inhibition of cathepsin K, which is responsible for collagen degradation in bone tissue. The mechanism involves binding to the active site of cathepsin K, thereby preventing its enzymatic activity . The major metabolic pathway for odanacatib involves hydroxylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which yield metabolites that are less effective than the parent compound in inhibiting cathepsin K . Other metabolic processes include glucuronidation and oxidation, contributing to its elimination from the body.
Odanacatib exhibits potent anti-osteoporotic activity by significantly reducing biochemical markers of bone resorption. Clinical studies have shown that it can reduce these markers by approximately 60-70%, while simultaneously allowing for some degree of bone formation . The pharmacokinetics indicate an initial peak plasma concentration within 2-6 hours after administration, with a terminal half-life ranging from 66 to 93 hours, supporting its once-weekly dosing regimen . The drug has demonstrated sustained suppression of bone resorption biomarkers throughout treatment periods.
The synthesis of odanacatib involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic routes are proprietary, they generally employ standard organic chemistry techniques such as:
The exact synthetic pathway may vary among manufacturers but generally adheres to these principles to ensure efficacy and safety in the final product.
Odanacatib's primary application is in the treatment of postmenopausal osteoporosis. It aims to:
Odanacatib has been studied for potential drug interactions primarily concerning its metabolism via cytochrome P450 enzymes. It is known that certain medications may influence its bioavailability and efficacy:
Several compounds exhibit similar mechanisms or therapeutic targets as odanacatib. Here are some notable examples:
Compound Name | Mechanism | Unique Features |
---|---|---|
Bortezomib | Proteasome inhibitor | Used primarily in cancer therapy |
Romosozumab | Sclerostin inhibitor | Stimulates bone formation while inhibiting resorption |
Denosumab | RANKL inhibitor | Monoclonal antibody that prevents osteoclast formation |
Tanezumab | Nerve growth factor inhibitor | Primarily used for pain management |
Odanacatib is unique due to its selective inhibition of cathepsin K, which allows it to reduce bone resorption effectively while preserving bone formation, minimizing side effects associated with broader-spectrum inhibitors .
Odanacatib (C25H27F4N3O3S) is a small-molecule inhibitor of cathepsin K characterized by a biphenyl scaffold with multiple stereogenic centers and fluorine-containing functional groups. Its systematic IUPAC name is (S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanamide . The molecule features:
X-ray crystallographic studies reveal a compact conformation stabilized by intramolecular hydrogen bonds between the amide carbonyl and the fluoroleucine backbone . The absolute stereochemistry at the α-trifluoromethylbenzyl and γ-fluoroleucine positions ((S,S)-configuration) is essential for inhibitory activity, as epimerization reduces potency by >100-fold .
Two primary synthetic routes dominate Odanacatib production:
Developed by Merck Frosst, this six-step process achieves 61% overall yield :
An alternative approach employs rhodium-catalyzed asymmetric hydrogenation of trifluoromethyl ketones to install stereocenters :
Parameter | Triflate Route | Hydrogenation Route |
---|---|---|
Steps | 6 | 8 |
Overall Yield | 61% | 45% |
Stereoselectivity | >98% ee | >99% ee |
Key Advantage | Scalability | Avoids triflate handling |
Critical intermediates include:
Odanacatib’s physicochemical properties necessitate specialized purification:
Jet milling and solvent-antisolvent precipitation yield distinct crystal forms:
Crystallization Method | Particle Morphology | Surface Energy (mJ/m2) |
---|---|---|
Jet milling | Irregular fragments | 48.2 ± 1.3 |
Fast precipitation | Anisotropic needles | 52.7 ± 0.9 |
X-ray photoelectron spectroscopy (XPS) confirms surface enrichment of fluorine atoms in jet-milled samples, altering powder flow properties . Single-crystal X-ray diffraction (SC-XRD) data (space group P212121, a = 5.878 Å, b = 9.600 Å, c = 45.018 Å) guide polymorph control strategies .
The absorption characteristics of odanacatib demonstrate dose-dependent and solubility-limited kinetics that significantly impact its bioavailability profile. Absolute bioavailability studies utilizing stable-label intravenous and oral dosing methodology revealed marked dose dependency, with bioavailability decreasing from 70% at the 10 mg dose to 30% at the 50 mg dose, which was the Phase III clinical dose [1] [2]. This dose-dependent reduction in bioavailability is consistent with solubility-limited absorption, indicating that dissolution becomes the rate-limiting step in absorption at higher doses [1] [2].
The absorption profile of odanacatib exhibits biphasic characteristics with a primary peak occurring at 4-14.2 hours post-dose, followed by secondary peaks observed at approximately 24 hours or later [3] [4]. Population pharmacokinetic modeling demonstrated that 88% of individuals completed absorption of greater than 80% of the bioavailable drug within 24 hours, with modest additional absorption occurring after this time period [1] [5]. The secondary peaks in plasma concentration profiles likely result from enterohepatic recirculation or other transporter-mediated recirculation mechanisms [4] [5].
Food effects on absorption demonstrate clinically relevant increases in bioavailability, with low-fat meals producing a 15% increase in area under the curve and high-fat meals resulting in a 63% increase in exposure when administered with the 50 mg dose [1] [2]. The enhanced absorption with dietary fat is attributed to increased bile secretion and gastrointestinal fluid volume, which facilitates dissolution of this lipophilic compound with relatively poor aqueous solubility [6] [5].
The volume of distribution of odanacatib is approximately 100 liters, indicating extensive tissue distribution beyond the vascular compartment [1] [2] [7]. This large volume of distribution is consistent with the compound's lipophilic nature and suggests significant tissue penetration and binding [1] [2].
Odanacatib undergoes extensive hepatic metabolism, with approximately 70% of the absorbed dose eliminated via metabolic pathways and 30% excreted as unchanged drug [3] [8]. The major metabolic pathway involves methyl hydroxylation, producing metabolite M8 and its derivatives, which is predominantly mediated by cytochrome P450 3A4 [3] [9] [6]. Seven metabolites have been identified in human urine, with M8 representing the major metabolite formed through this CYP3A4-dependent pathway [3].
Additional metabolic pathways include methyl sulfone demethylation (forming metabolites M4 and M5) and glutathione conjugation (forming the cyclized cysteinylglycine adduct M6) [3] [10]. The methyl sulfone demethylation pathway represents a novel oxidative demethylation mechanism that contributes significantly to odanacatib clearance [10].
The predominant role of CYP3A4 in odanacatib metabolism has important implications for drug-drug interactions. As CYP3A4 is subject to both induction and inhibition by numerous medications, co-administration of strong CYP3A4 inhibitors could potentially increase odanacatib exposure, while CYP3A4 inducers might reduce therapeutic efficacy [3] [6]. The compound demonstrates excellent metabolic stability in human hepatocytes, with greater than 99% recovery of parent compound observed in standard incubations [11] [12] [13].
Significant interspecies differences in odanacatib pharmacokinetics have been observed across preclinical species, reflecting species-dependent metabolic capabilities and elimination pathways [10] [14]. In rats, odanacatib exhibits a clearance of 2.0 mL/min/kg, volume of distribution of 1.1 L/kg, and half-life of 6 hours, with an oral bioavailability of 38% when formulated in polyethylene glycol-400 [10] [11].
Dogs demonstrate the most variable pharmacokinetic profile, with clearance of 0.1 mL/min/kg, volume of distribution of 0.6 L/kg, and an extended half-life of 57-64 hours [10] [11]. The oral bioavailability in dogs is highly vehicle-dependent, ranging from 6% with methocellulose suspension to 100% with amorphous dispersion formulations [10] [11].
Rhesus monkeys show intermediate pharmacokinetic characteristics with clearance of 6.1 mL/min/kg, volume of distribution of 1.6 L/kg, and half-life of 18 hours [10] [11]. In this species, odanacatib is almost completely eliminated by metabolism, with over 90% of the dose undergoing biotransformation [10] [14].
The metabolic pathways also demonstrate species-specific differences. In rats and dogs, the major metabolites M4 and M5 arise from the novel oxidative demethylation of the methylsulfonyl moiety, while in monkeys, metabolism follows pathways more similar to humans [10]. These species differences in metabolic profile explain, at least in part, the divergent plasma half-lives observed across preclinical species [10].
Human pharmacokinetic studies reveal that odanacatib exhibits a long elimination half-life ranging from 66 to 96.7 hours, with most studies reporting values between 66-93 hours [3] [6] [14]. This extended half-life is attributed to the compound's low metabolic intrinsic clearance and extensive tissue distribution [3]. The long half-life enables once-weekly dosing regimens, which have been successfully evaluated in clinical trials [4] [6].
The systemic clearance of odanacatib in humans is approximately 0.8 L/h (13 mL/min), classifying it as a low extraction ratio drug [1] [2] [7]. When normalized to body weight, the clearance is approximately 0.22 mL/min/kg, which is significantly lower than hepatic blood flow, confirming the low extraction ratio classification [1] [2]. This low clearance contributes to the extended half-life and supports the feasibility of infrequent dosing schedules [1] [2].
Protein binding data for odanacatib in human plasma has been reported as approximately 78% in some sources, though specific binding studies are not comprehensively detailed in the available literature [15] [16]. The protein binding appears to be concentration-independent within the therapeutic range, consistent with the linear pharmacokinetics observed at lower doses [4].
The elimination of odanacatib occurs through multiple pathways, with biliary excretion representing the major route of elimination. In human studies, 74.5% of the dose was recovered in feces and 16.9% in urine, resulting in total recovery of 91.4% [3]. The high fecal recovery suggests significant biliary secretion, with both unchanged drug and metabolites contributing to this elimination pathway [3]. The compound demonstrates characteristics consistent with enterohepatic recirculation, as evidenced by the secondary peaks in plasma concentration profiles [4] [5].
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